molecular formula C14H14N2O3 B12283932 2-(4-(4-Nitrophenoxy)phenyl)ethanamine

2-(4-(4-Nitrophenoxy)phenyl)ethanamine

Cat. No.: B12283932
M. Wt: 258.27 g/mol
InChI Key: PTUFABWTTJPVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-(4-Nitrophenoxy)phenyl)ethanamine is an organic compound with the molecular formula C14H14N2O3 It is a derivative of phenylethanamine, where the phenyl ring is substituted with a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine typically involves a multi-step process. One common method starts with the nitration of phenol to produce 4-nitrophenol. This is followed by the etherification of 4-nitrophenol with 4-bromophenylethanamine under basic conditions to yield this compound. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Nitrophenoxy)phenyl)ethanamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: 2-(4-(4-Aminophenoxy)phenyl)ethanamine.

    Substitution: Various substituted phenoxy derivatives.

    Oxidation: Nitroso or nitro derivatives of the original compound.

Scientific Research Applications

2-(4-(4-Nitrophenoxy)phenyl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

    Industry: Utilized in the production of polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-(4-Nitrophenoxy)phenyl)ethanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

2-(4-(4-Nitrophenoxy)phenyl)ethanamine can be compared with other phenylethanamine derivatives such as:

    2-(4-(4-Aminophenoxy)phenyl)ethanamine: Similar structure but with an amino group instead of a nitro group, leading to different reactivity and applications.

    2-(4-(4-Methoxyphenoxy)phenyl)ethanamine: Contains a methoxy group, which affects its electronic properties and reactivity.

    2-(4-(4-Chlorophenoxy)phenyl)ethanamine:

Each of these compounds has unique properties and applications, making this compound distinct in its specific uses and reactivity.

Properties

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

2-[4-(4-nitrophenoxy)phenyl]ethanamine

InChI

InChI=1S/C14H14N2O3/c15-10-9-11-1-5-13(6-2-11)19-14-7-3-12(4-8-14)16(17)18/h1-8H,9-10,15H2

InChI Key

PTUFABWTTJPVNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCN)OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.